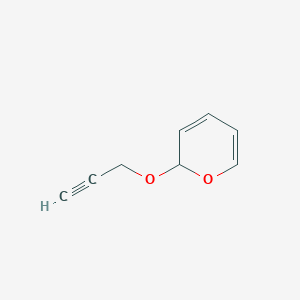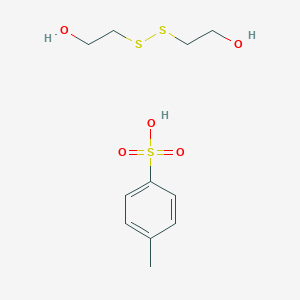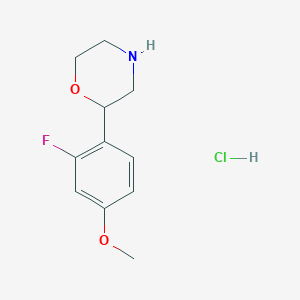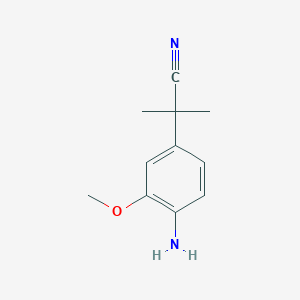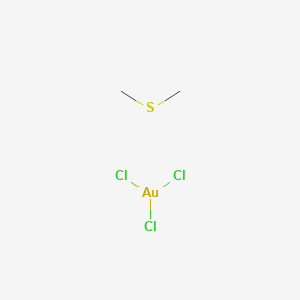
Dimethylsulfide gold chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylsulfide gold chloride, also known as chloro(dimethylsulfide)gold(I), is a coordination complex of gold. It is characterized by its dimethylsulfide ligand coordinated to a gold(I) center with a chloride ligand. This compound is commonly used in organic synthesis as a mild and selective catalyst for various transformations .
Preparation Methods
Dimethylsulfide gold chloride can be synthesized through several methods:
Dissolving Gold in Aqua Regia: Gold is dissolved in aqua regia to form chloroauric acid, followed by the addition of dimethylsulfide.
Using Sodium Tetrachloroaurate: Sodium tetrachloroaurate can be used as the source of gold(III), which is then reacted with dimethylsulfide.
Elemental Gold in DMSO/Conc HCl: A simple preparation starts from elemental gold in dimethyl sulfoxide (DMSO) and concentrated hydrochloric acid (HCl) where DMSO acts as an oxidant and the formed dimethylsulfide as a ligand.
Chemical Reactions Analysis
Dimethylsulfide gold chloride undergoes several types of reactions:
- The dimethylsulfide ligand is easily displaced by other ligands. For example, when reacted with another ligand (L), the reaction is as follows:
Ligand Substitution: Me2SAuCl+L→LAuCl+Me2S
Since dimethylsulfide is volatile, the new complex LAuCl is often easily purified .Decomposition: When exposed to light, heat, or air, this compound decomposes to elemental gold.
Scientific Research Applications
Dimethylsulfide gold chloride has a variety of scientific applications:
Catalysis: It is used as a catalyst in the synthesis of organic compounds, such as amino acids, peptides, and polymers.
Electrochemical Devices: It is used in the synthesis of electrochemical sensors and fuel cells.
Organic Synthesis: It is employed in the synthesis of heterocyclic compounds and other organic transformations.
Mechanism of Action
Dimethylsulfide gold chloride primarily targets terminal alkynes and substituted alkenes. It acts as a catalyst in the intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes. The dimethylsulfide ligand in the compound is easily displaced by other ligands, allowing it to interact with its targets and facilitate the reaction.
Comparison with Similar Compounds
Dimethylsulfide gold chloride can be compared with other similar compounds, such as:
Chloro(tetrahydrothiophene)gold(I): Similar to this compound, this compound also has a sulfur-containing ligand coordinated to a gold(I) center with a chloride ligand.
Bromo(dimethylsulfide)gold(I): This compound is synthesized by a similar route and has a bromide ligand instead of a chloride ligand.
This compound is unique due to its mild and selective catalytic properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C2H6AuCl3S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
methylsulfanylmethane;trichlorogold |
InChI |
InChI=1S/C2H6S.Au.3ClH/c1-3-2;;;;/h1-2H3;;3*1H/q;+3;;;/p-3 |
InChI Key |
ZVYKVZXVRBCBTL-UHFFFAOYSA-K |
Canonical SMILES |
CSC.Cl[Au](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
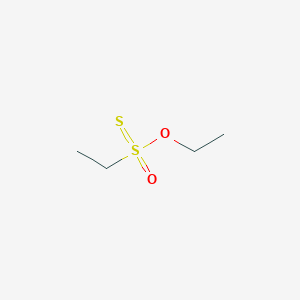
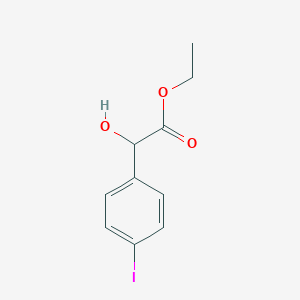
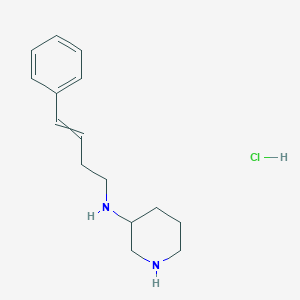
![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
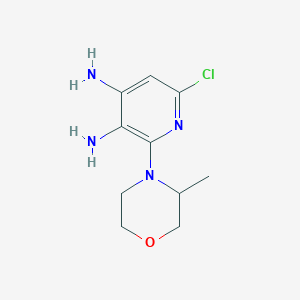
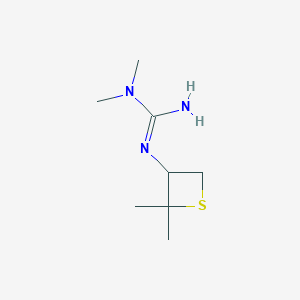
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
